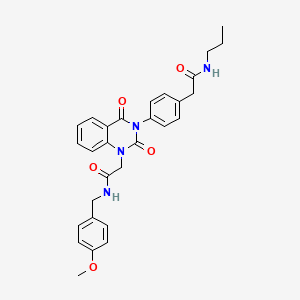

N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

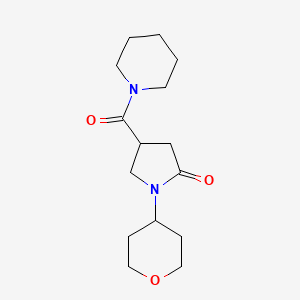

N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CTAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a potent and selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Pyrazole derivatives have been synthesized and structurally characterized through various methods, including NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies. These compounds exhibit a twisted conformation between pyrazole and thiophene rings, confirmed through dihedral angle measurements, and possess thermal stability and three-dimensional supramolecular motifs due to hydrogen bond interactions. The electronic structures and molecular geometries of these compounds are optimized using ab-initio methods, indicating their potential for non-linear optical properties and solvent effects on structural parameters (Kumara et al., 2018; Kumara et al., 2018).

Antimicrobial and Antifungal Applications

A notable application of pyrazole derivatives is in the development of novel antibacterial and antifungal agents. Specific compounds have demonstrated promising activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Rhizoctonia solani and Sphaerotheca fuliginea, at non-cytotoxic concentrations. This opens avenues for the development of new drugs targeting resistant microbial strains (Palkar et al., 2017; Xiong et al., 2017).

Agrochemical Applications

In agrochemistry, certain pyrazole carboxamide derivatives exhibit nematocidal and fungicidal activities, suggesting their potential as novel agrochemicals. These compounds offer a foundation for the development of new pesticides with improved efficacy and selectivity, addressing the need for sustainable agricultural practices (Zhao et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is the 5′-nucleotidase cytosolic II (NT5C2) gene . This gene plays a crucial role in the metabolism of nucleotides, which are the building blocks of DNA and RNA, and thus has a significant impact on cellular processes.

Mode of Action

This compound, also known as CRCD2, acts as a small-molecule NT5C2 nucleotidase inhibitor . It interacts with its target by inhibiting the enzymatic activity of NT5C2, thereby preventing the metabolism of certain nucleotides. This inhibition is effective against both the wild-type and mutant forms of NT5C2 .

Biochemical Pathways

The inhibition of NT5C2 affects the nucleotide metabolism pathway. By inhibiting NT5C2, CRCD2 prevents the normal breakdown of nucleotides, leading to an accumulation of these molecules. This can affect various downstream processes, including DNA replication and RNA transcription, which are essential for cell growth and division .

Result of Action

The inhibition of NT5C2 by CRCD2 leads to a reversal of resistance to the chemotherapy drug 6-mercaptopurine (6-MP) in acute lymphoblastic leukemia (ALL) cells . This is because NT5C2 is a key player in the resistance to 6-MP, a drug commonly used in the treatment of ALL. Therefore, the action of CRCD2 can enhance the cytotoxic effects of 6-MP and effectively reverse thiopurine resistance mediated by both genetic and non-genetic mechanisms of NT5C2 activation .

Eigenschaften

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-15-5-3-8(14-15)10(17)13-11-7(9(12)16)4-6-18-11/h3-6H,2H2,1H3,(H2,12,16)(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSHDDIONHDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2894695.png)

![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)

![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)

![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)